molecular formula C₅₁H₉₂O₆ B1142373 1,2,3-Tri[trans-9-hexadecenoyl]glycerol CAS No. 134907-85-0

1,2,3-Tri[trans-9-hexadecenoyl]glycerol

Cat. No. B1142373
M. Wt: 801.27
InChI Key:
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Description

1,2,3-Tri[trans-9-hexadecenoyl]glycerol is a type of triglyceride . It has a molecular weight of 801.29 . The IUPAC name for this compound is 2,3-bis[(9E)-9-hexadecenoyloxy]propyl (9E)-9-hexadecenoate .


Molecular Structure Analysis

The molecule contains a total of 148 bonds, including 56 non-H bonds, 6 multiple bonds, 47 rotatable bonds, 6 double bonds, and 3 esters (aliphatic) .

Future Directions

A novel anti-inflammatory lipid isolated from Mycobacterium vaccae, 1,2,3-tri[Z-10-hexadecenoyl]glycerol, has been identified and characterized . This lipid has shown to decrease lipopolysaccharide-stimulated secretion of the proinflammatory cytokine IL-6 ex vivo . Future studies should evaluate the effects of 10(Z)-hexadecenoic acid on stress-induced exaggeration of peripheral inflammatory signaling, central neuroinflammatory signaling, and anxiety- and fear-related defensive behavioral responses .

properties

IUPAC Name

2,3-di(hexadec-9-enoyloxy)propyl hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGWNZXOCSYJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H92O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928814
Record name Propane-1,2,3-triyl trihexadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate

CAS RN

134907-85-0
Record name Propane-1,2,3-triyl trihexadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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